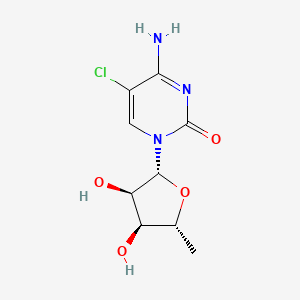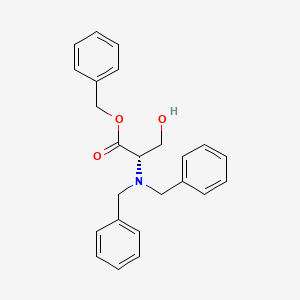
Meclocycline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meclocycline is a semi-synthetic tetracycline prepared by dehydration of the 6-hydroxy group of chlortetracycline to yield an exocyclic 6-methylene. Meclocycline is a close structural analogue of methacycline. Like all tetracyclines, meclocycline shows broad spectrum antibacterial and antiprotozoan activity. Meclocycline has been extensively cited in the literature with over 400 references.
Applications De Recherche Scientifique
Topical Treatment for Acne : Meclocycline sulfosalicylate, a broad-spectrum antimicrobial agent, has been used topically for treating acne vulgaris. Clinical studies involving 351 patients demonstrated that 82% of patients experienced clinical improvement with twice-daily application, highlighting its effectiveness in acne management (Knutson, Swinyer, & Smoot, 1981).
Neuroprotective Properties : Minocycline, a derivative of meclocycline, has shown potential in neuroprotection. It has been found effective in experimental models of various diseases with an inflammatory basis, including Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, Alzheimer's disease, multiple sclerosis, and spinal cord injury (Garrido-Mesa, Zarzuelo, & Gálvez, 2013).
Cardioprotective Effects : Minocycline has been studied for cardiac protection during ischemia/reperfusion injury, showing significant reduction in necrotic and apoptotic cell death in rat heart models. Its antiapoptotic mechanism includes reducing initiator caspases and preventing mitochondrial release of cytochrome C and Smac/DIABLO (Scarabelli et al., 2004).
Layer-by-Layer Drug Delivery Coating for Neural Interfaces : A study demonstrated the use of a layer-by-layer coating method for the local delivery of minocycline, which can be beneficial in reducing the foreign body response (FBR) in intracortical microelectrode arrays used in neuroscience research (Olczak, McDermott, & Otto, 2019).
Treatment of Autoimmune Encephalomyelitis : Minocycline has been used to treat chronic relapsing-remitting experimental allergic encephalomyelitis, an animal model of multiple sclerosis. The treatment was associated with immune deviation in the periphery and suppression of the inflammatory cascade in the central nervous system (Popovic et al., 2002).
Potential in Treating Neurodegenerative Disorders : Studies suggest minocycline's clinical potential in neurodegenerative disorders. It has shown to delay motor alterations, inflammation, and apoptosis in models of Huntington's disease, amyotrophic lateral sclerosis, and Parkinson's disease (Blum et al., 2004).
Application in Spinal Cord Injury : Clinical trials of minocycline in acute spinal cord injury have shown its feasibility, safety, and a tendency towards improvement in several outcome measures, indicating its potential therapeutic role in spinal cord injury management (Casha et al., 2012).
Propriétés
Nom du produit |
Meclocycline |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(8S,10S,11S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B1150451.png)

